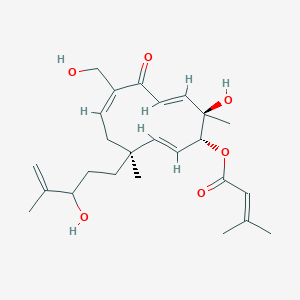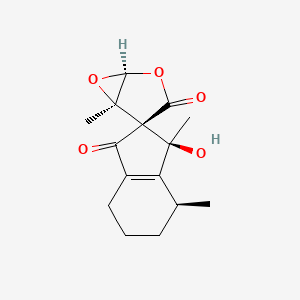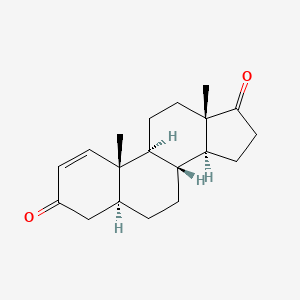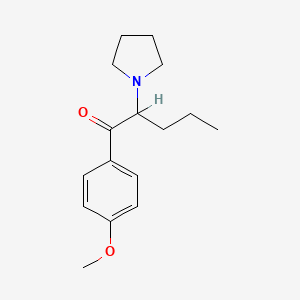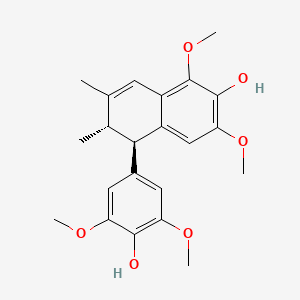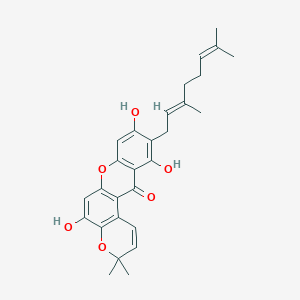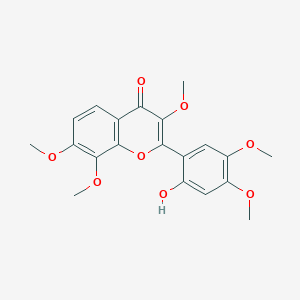
2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-hydroxy-3,7,8,4',5'-pentamethoxyflavone is a pentamethoxyflavone that is flavone substituted by methoxy groups at positions 3, 7, 8, 4' and 5' and a hydroxy group at position 2'. It has been isolated from Mimosa diplotricha. It has a role as a plant metabolite. It is a pentamethoxyflavone and a monohydroxyflavone. It derives from a flavone.
2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. 2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone is primarily located in the membrane (predicted from logP). 2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone can be biosynthesized from flavone. Outside of the human body, 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone can be found in pulses. This makes 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Disease Chemoprevention and Molecular Mechanisms
Hydroxylated polymethoxyflavones (PMFs), including 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone, have garnered significant interest due to their range of biological properties. These compounds, found naturally in citrus peel and other plants, have been documented to exhibit chemopreventive effects such as anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. They regulate cell death, proliferation, differentiation, repair, and metabolism by acting on signaling cascades, gene transcription, and enzyme activity. The precise mechanisms of action depend on the structure of the hydroxylated PMFs and the number and position of hydroxyl groups. However, further investigation is needed to fully understand their efficacy in chemoprevention and oral bioavailability (Lai et al., 2015).
Bioactivity and Hydroxylation Patterns
The hydroxylation patterns of flavonoids, including 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone, significantly influence their chemical properties and nutritional values. Hydroxylation modifications at specific positions enhance the bioactivities of these flavonoids. Enzymes like flavonoid 3′-hydroxylase (F3′H) and flavonoid 3′5′-hydroxylase (F3′5′H) are crucial for the hydroxylation of the B ring of flavonoids, impacting their overall functionality. These enzymes in the flavonoid biosynthesis pathway are potential targets for future bioengineering of plants and mass production of flavonoids with designated hydroxylation patterns, highlighting their nutritional importance. Furthermore, the correct hydroxylation pattern can influence the degradation of flavonoids, opening new research opportunities (Liu et al., 2022).
Anti-Inflammatory Properties
Flavonoids, including hydroxylated polyphenols, have been recognized for their extensive medicinal properties, including anti-inflammatory effects. They activate antioxidant pathways, inhibit secretions of enzymes like lysozymes and β-glucuronidase, and reduce inflammatory reactions. By modulating the expression and activation of cytokines and regulating the gene expression of pro-inflammatory molecules, flavonoids provide treatment options for various inflammation-related diseases, including COVID-19-induced inflammation and other chronic conditions (Al-Khayri et al., 2022).
Eigenschaften
Produktname |
2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone |
|---|---|
Molekularformel |
C20H20O8 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-4,5-dimethoxyphenyl)-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-23-13-7-6-10-16(22)20(27-5)18(28-17(10)19(13)26-4)11-8-14(24-2)15(25-3)9-12(11)21/h6-9,21H,1-5H3 |
InChI-Schlüssel |
ILFIBHRYVRDHNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3O)OC)OC)OC)OC |
melting_point |
183.5-184°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



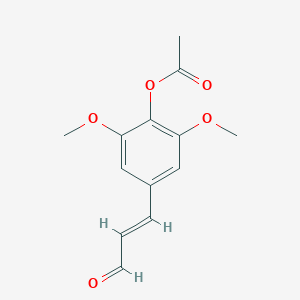
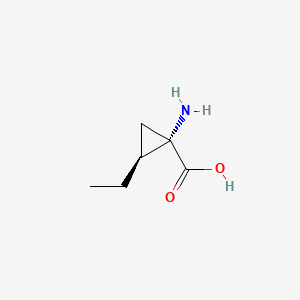
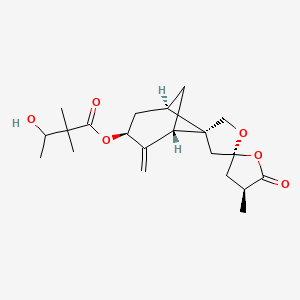
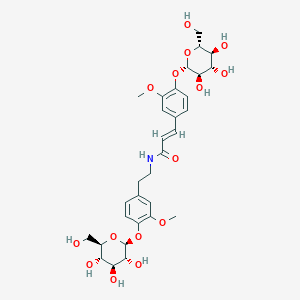
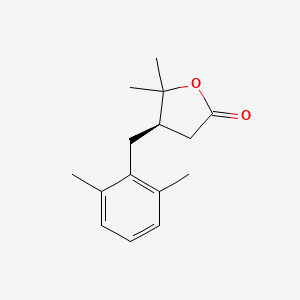
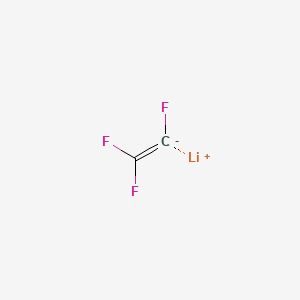
![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)
